(4-(Hydrazinecarbonyl)phenyl)boronic acid

Overview

Description

(4-(Hydrazinecarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H9BN2O3 and its molecular weight is 179.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(4-(Hydrazinecarbonyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

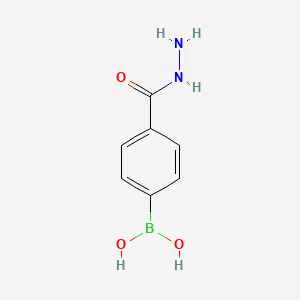

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBNO

- IUPAC Name : 4-(Hydrazinecarbonyl)phenylboronic acid

This compound features a boronic acid functional group attached to a phenyl ring with a hydrazinecarbonyl moiety, which is significant for its biological interactions.

This compound exhibits various biological activities primarily through its ability to interact with biomolecules. Key mechanisms include:

- Enzyme Inhibition : The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction is crucial for modulating biochemical pathways relevant to disease states.

- Antioxidant Activity : Boronic acids are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress.

Therapeutic Applications

Research indicates that this compound may have applications in:

- Anticancer Therapy : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, the compound may exhibit cytotoxicity against various cancer cell lines, such as MCF-7 breast cancer cells .

- Antibacterial Properties : Boronic acids have been reported to possess antibacterial activity against pathogens like Escherichia coli, indicating potential use in treating bacterial infections .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound derivatives. The results demonstrated significant cytotoxic effects on MCF-7 cells with an IC value of 18.76 ± 0.62 µg/mL, indicating potent activity against breast cancer cells .

Study 2: Antioxidant and Enzyme Inhibition Studies

Another investigation focused on the antioxidant properties of boronic acid derivatives. The compound exhibited strong antioxidant activity with IC values of 0.11 ± 0.01 µg/mL for ABTS cation radical scavenging and 0.14 ± 0.01 µg/mL for DPPH free radical scavenging . Additionally, it showed moderate acetylcholinesterase inhibition (IC: 115.63 ± 1.16 µg/mL), which is relevant for neuroprotective applications.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid | Structure | Exhibits potential anti-inflammatory properties |

| N-(4-Boronophenyl)succhinamic Acid | Structure | Used in various coupling reactions |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct reactivity and biological activity compared to these similar compounds.

Scientific Research Applications

Organic Synthesis

1.1 Role in Cross-Coupling Reactions

Boronic acids, including (4-(hydrazinecarbonyl)phenyl)boronic acid, are crucial in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The presence of the hydrazinecarbonyl group may enhance the reactivity of this boronic acid compared to other derivatives.

1.2 Synthesis of Bioactive Compounds

The compound can be utilized to synthesize various bioactive molecules by serving as a building block. For instance, it can be involved in the formation of hydrazone derivatives, which have shown potential as antimicrobial and anticancer agents. The hydrazine moiety contributes to the biological activity by facilitating interactions with biological targets.

Medicinal Chemistry

2.1 Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells while sparing healthy cells. For example, boronic compounds have been tested against prostate cancer cells, demonstrating reduced cell viability at certain concentrations while maintaining the viability of normal cells .

2.2 Antimicrobial Properties

The antimicrobial activity of boronic acids has been well-documented. Compounds like this compound can inhibit various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways .

Material Science

3.1 Polymer Chemistry

In material science, boronic acids are utilized in creating functional polymers through self-assembly processes. The ability of this compound to form dynamic covalent bonds allows it to be incorporated into polymer matrices, enhancing their properties for applications such as drug delivery systems and biosensors.

3.2 Sensor Development

Due to their ability to form complexes with diols and sugars, boronic acids are used in developing sensors for glucose and other carbohydrates. The incorporation of this compound into sensor designs could improve sensitivity and selectivity for detecting specific biomolecules.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(Hydrazinecarbonyl)phenyl)boronic acid and its derivatives?

- Methodological Answer : The synthesis typically involves coupling hydrazine derivatives with boronic acid precursors. For example, hydrazine-containing phenylboronic acids can be synthesized via condensation reactions between phenylboronic acids and sulfonyl hydrazides. demonstrates the synthesis of analogous compounds (e.g., (4-((2-tosylhydrazineylidene)methyl)phenyl)boronic acid) using tosyl chloride or mesitylsulfonyl chloride, achieving yields of 80–90% through recrystallization. Key steps include:

- Reagent selection : Tosyl or mesitylsulfonyl groups enhance stability during purification .

- Reaction conditions : Reactions are conducted in anhydrous solvents (e.g., THF) under nitrogen, with catalytic acid/base.

- Characterization : FT-IR confirms imine (C=N) stretches (~1610 cm⁻¹) and boronic acid O-H (~3446 cm⁻¹), while NMR resolves aromatic and hydrazine protons .

Q. Which characterization techniques are critical for structural confirmation of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and FT-IR are essential. For example:

- ¹H NMR : Aromatic protons appear as doublets (δ 7.4–8.1 ppm, J = 8–8.5 Hz), while hydrazine protons resonate at δ 2.5–3.5 ppm (sulfonamide NH) .

- ¹³C NMR : Carbonyl (C=O) signals appear at δ 165–170 ppm, and boronic acid carbons are observed at δ 125–135 ppm .

- FT-IR : Key bands include B-O stretches (~1340 cm⁻¹) and hydrazine N-H stretches (~3200 cm⁻¹) .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, frontier orbitals, and binding affinities. highlights:

- Structural optimization : SPARTAN’14 software generates minimized energy conformers, revealing planar hydrazinecarbonyl-boronic acid systems .

- Electrostatic potential maps : Identify nucleophilic (boron) and electrophilic (carbonyl) sites, guiding reactivity in Suzuki-Miyaura couplings .

- Spectral simulations : IR and NMR spectra computed via DFT align with experimental data to validate structural assignments .

Q. What experimental factors resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies arise from substituent electronic effects and reaction conditions. For instance:

- Substituent effects : Electron-withdrawing groups (e.g., acetyl in ) enhance boronic acid reactivity, yielding 76% product, versus 62% for methoxycarbonyl derivatives ( ) .

- Catalyst systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., SPhos) improve turnover in polar solvents (MeOH/H₂O) .

- Purification protocols : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) minimizes by-products .

Q. How does the hydrazinecarbonyl group influence the application of this boronic acid in biomolecular sensing?

- Methodological Answer : The hydrazine moiety enhances binding to carbonyl-containing biomolecules (e.g., glucose). demonstrates boronic acid-functionalized carbon dots for glucose sensing via fluorescence quenching. Key steps:

- Sensor design : Hydrothermal carbonization integrates boronic acid into carbon dots, enabling reversible diol binding .

- Selectivity : Hydrazine groups reduce interference from amino acids (e.g., glutamine) by favoring cis-diol interactions .

- Quantification : Linear response ranges (9–900 μM) are achieved via Stern-Volmer analysis of fluorescence intensity .

Properties

IUPAC Name |

[4-(hydrazinecarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOYLNOZUCPDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657267 | |

| Record name | [4-(Hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-95-2 | |

| Record name | [4-(Hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.